1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-[(4-methoxyphenyl)methyl]piperazine hydrochloride 1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-[(4-methoxyphenyl)methyl]piperazine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1262222-62-7
VCID: VC8064332
InChI: InChI=1S/C19H22FN3O3.ClH/c1-14-11-18(19(23(24)25)12-17(14)20)22-9-7-21(8-10-22)13-15-3-5-16(26-2)6-4-15;/h3-6,11-12H,7-10,13H2,1-2H3;1H
SMILES: CC1=CC(=C(C=C1F)[N+](=O)[O-])N2CCN(CC2)CC3=CC=C(C=C3)OC.Cl
Molecular Formula: C19H23ClFN3O3
Molecular Weight: 395.9

1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-[(4-methoxyphenyl)methyl]piperazine hydrochloride

CAS No.: 1262222-62-7

Cat. No.: VC8064332

Molecular Formula: C19H23ClFN3O3

Molecular Weight: 395.9

* For research use only. Not for human or veterinary use.

1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-[(4-methoxyphenyl)methyl]piperazine hydrochloride - 1262222-62-7

Specification

CAS No. 1262222-62-7
Molecular Formula C19H23ClFN3O3
Molecular Weight 395.9
IUPAC Name 1-(4-fluoro-5-methyl-2-nitrophenyl)-4-[(4-methoxyphenyl)methyl]piperazine;hydrochloride
Standard InChI InChI=1S/C19H22FN3O3.ClH/c1-14-11-18(19(23(24)25)12-17(14)20)22-9-7-21(8-10-22)13-15-3-5-16(26-2)6-4-15;/h3-6,11-12H,7-10,13H2,1-2H3;1H
Standard InChI Key RLARUHJORGJQLV-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1F)[N+](=O)[O-])N2CCN(CC2)CC3=CC=C(C=C3)OC.Cl
Canonical SMILES CC1=CC(=C(C=C1F)[N+](=O)[O-])N2CCN(CC2)CC3=CC=C(C=C3)OC.Cl

Introduction

Chemical Structure and Properties

Structural Features

The molecule features a piperazine ring substituted at the 1-position with a 4-fluoro-5-methyl-2-nitrophenyl group and at the 4-position with a (4-methoxyphenyl)methyl moiety. The hydrochloride salt enhances solubility, a critical factor for bioavailability in physiological environments . The nitro group (-NO2\text{-NO}_{2}) contributes to electron-withdrawing effects, while the methoxy group (-OCH3\text{-OCH}_{3}) offers electron-donating properties, creating a balance that influences reactivity and binding affinity.

Physicochemical Properties

Key properties include:

  • Melting Point: Analogous piperazine hydrochlorides exhibit melting points in the range of 272–274°C .

  • Solubility: High solubility in polar solvents such as water, methanol, and dimethyl sulfoxide (DMSO) is expected due to the ionic hydrochloride form .

  • Stability: The nitro and fluorine groups may confer stability under acidic conditions, though oxidative degradation pathways require further study.

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves multi-step reactions:

  • Nitroaromatic Formation: Introduction of the nitro group to a fluorinated toluene derivative via nitration, ensuring regioselectivity at the 2-position.

  • Piperazine Coupling: Reaction of 4-fluoro-5-methyl-2-nitroaniline with piperazine under nucleophilic aromatic substitution conditions .

  • Alkylation: Attachment of the 4-methoxybenzyl group using 4-methoxybenzyl chloride in the presence of a base like potassium carbonate .

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, purified via recrystallization .

Challenges and Solutions

  • Regioselectivity: Controlled nitration conditions prevent undesired isomer formation.

  • Purification: Column chromatography and recrystallization ensure high purity (>90%) .

Research Findings and Applications

Industrial Relevance

  • Medicinal Chemistry: Serves as a building block for anticancer agents, with ongoing patents exploring its use in tyrosine kinase inhibition.

  • Material Science: Nitroaromatic components contribute to energetic materials research, though applications here remain exploratory .

Future Directions

  • Synthetic Optimization: Developing greener methodologies, such as microwave-assisted synthesis, to reduce reaction times and improve yields.

  • Biological Screening: Comprehensive in vitro and in vivo studies to elucidate antimicrobial, anticancer, and CNS activities.

  • Structural Analog Development: Modifying the methoxy or nitro groups to enhance selectivity and reduce toxicity .

  • Computational Modeling: Using molecular docking to predict interactions with biological targets like β-lactamases or serotonin receptors .

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